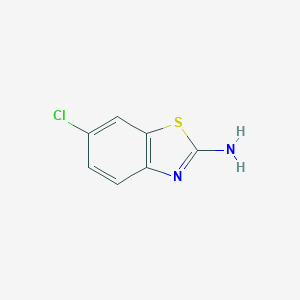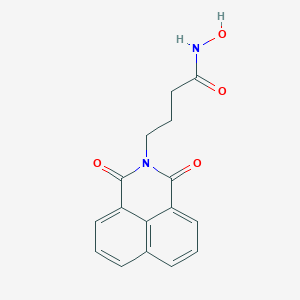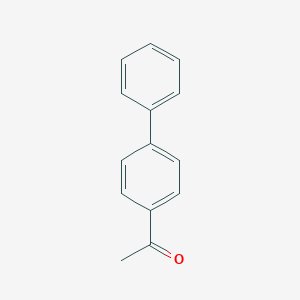
3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane, also known as DM-APT, is a novel synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane is not fully understood, but it is believed to act through multiple pathways. 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce oxidative stress. In addition, 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has been shown to inhibit the proliferation and induce apoptosis of cancer cells.
実験室実験の利点と制限
One of the main advantages of 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane for lab experiments is its high potency and selectivity, which allows for effective and specific targeting of various biological pathways. 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane is also relatively stable and easy to handle in lab settings. However, one limitation of 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, further studies are needed to fully understand the safety and toxicity profile of 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane.
将来の方向性
There are several future directions for 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane research, including exploring its potential therapeutic applications in various diseases, optimizing its synthesis method to improve yield and purity, and investigating its safety and toxicity profile in preclinical and clinical settings. In addition, further studies are needed to elucidate the exact mechanism of action of 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane and its interactions with other biological pathways. Overall, 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane shows great potential as a novel therapeutic compound for various diseases, and further research is warranted to fully explore its therapeutic potential.
合成法
3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane is synthesized through a multi-step process that involves the reaction of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane with 3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propylamine. The resulting compound is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain the final product.
科学的研究の応用
3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has been shown to protect against oxidative stress and reduce neuroinflammation. In anti-inflammatory therapy, 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has been shown to reduce inflammation and pain in animal models.
特性
CAS番号 |
139392-04-4 |
|---|---|
製品名 |
3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane |
分子式 |
C20H33N5O |
分子量 |
359.5 g/mol |
IUPAC名 |
4-(aminomethyl)-5-[3-(7,10-dimethyl-3,7,10-triazatricyclo[3.3.3.01,5]undecan-3-yl)propyl]-2-methylpyridin-3-ol |
InChI |
InChI=1S/C20H33N5O/c1-15-18(26)17(7-21)16(8-22-15)5-4-6-25-13-19-9-23(2)10-20(19,14-25)12-24(3)11-19/h8,26H,4-7,9-14,21H2,1-3H3 |
InChIキー |
YRHYOTAXTMTZCA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CN)CCCN2CC34CN(CC3(C2)CN(C4)C)C |
正規SMILES |
CC1=NC=C(C(=C1O)CN)CCCN2CC34CN(CC3(C2)CN(C4)C)C |
その他のCAS番号 |
139392-04-4 |
同義語 |
3,7-dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane 3,7-DPPTU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







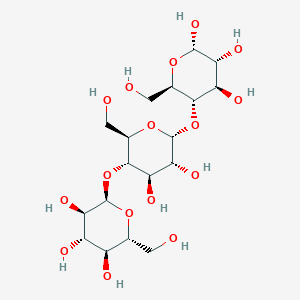
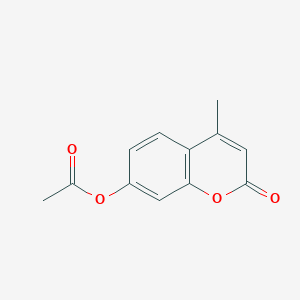
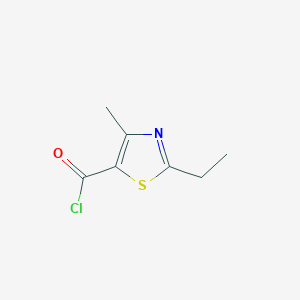

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B160214.png)
